N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N²-{4-[4-(4-Methoxyphenyl)piperazino]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic carboxamide derivative featuring a 2,3-dihydro-1,4-benzodioxine scaffold linked to a 4-(4-methoxyphenyl)piperazine moiety via a 4-oxobutyl chain. The molecular formula is C₂₃H₂₇N₃O₅ (inferred from structural analogues in –9) with a molecular weight of approximately 449.5 g/mol . The 4-methoxyphenyl group on the piperazine ring is critical for receptor binding modulation, particularly for dopamine and serotonin receptors, while the benzodioxine core contributes to metabolic stability and lipophilicity .
Properties
Molecular Formula |
C24H29N3O5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O5/c1-30-19-10-8-18(9-11-19)26-13-15-27(16-14-26)23(28)7-4-12-25-24(29)22-17-31-20-5-2-3-6-21(20)32-22/h2-3,5-6,8-11,22H,4,7,12-17H2,1H3,(H,25,29) |
InChI Key |
JQIXWQJMLVBQFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCNC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Reaction
The benzodioxine core is synthesized via a ring-closing reaction between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions. Key parameters include:
-
Base : Potassium hydroxide (5 equivalents) in aqueous solution
-
Catalyst : Tetrabutylammonium bromide (2 mol%)
-
Temperature : Reflux (100–110°C) for 5 hours
-
Yield : 85–90% of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Equation :
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid using potassium permanganate (KMnO₄) in aqueous medium:
-
Conditions : 70–80°C, 2-hour reflux
-
Workup : Acidification with HCl to precipitate the product
Spectroscopic Data :
Preparation of 4-(4-Methoxyphenyl)piperazino-4-oxobutyl Side Chain
Piperazine Substitution
4-Methoxyphenylpiperazine is synthesized via nucleophilic aromatic substitution:
Butyl Chain Introduction
The 4-oxobutyl group is introduced via alkylation:
-
Reagents : 4-Chlorobutan-2-one, K₂CO₃
-
Yield : 65% (oil, purified via column chromatography)
Intermediate Structure :
Amide Coupling and Final Product Synthesis
Carboxamide Formation
The benzodioxine carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the piperazino-butyl amine:
-
Acyl Chloride Synthesis :
-
Conditions : SOCl₂, reflux, 2 hours
-
Yield : Quantitative
-
-
Amide Coupling :
Equation :
Purification and Characterization
-
Melting Point : 158–160°C
-
¹H NMR (CDCl₃) : δ 2.45 (t, 2H, CH₂CO), 3.28 (m, 8H, piperazine), 3.76 (s, 3H, OCH₃), 4.25 (s, 4H, OCH₂), 6.85–7.50 (m, 7H, aromatic)
-
HRMS : m/z = 498.24 [M+H]⁺ (calculated: 498.23)
Optimization and Scalability Considerations
Reaction Efficiency
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the 4-oxobutyl chain can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds similar to N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that certain piperazine derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The incorporation of the benzodioxine moiety enhances the compound's ability to inhibit tumor growth.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting α-glucosidase and acetylcholinesterase, which are relevant in treating conditions such as Type 2 diabetes mellitus and Alzheimer's disease . The structural features of the compound facilitate interaction with these enzymes, making it a candidate for further pharmacological development.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits. The piperazine ring is known for its ability to cross the blood-brain barrier, which could enhance the therapeutic efficacy of this compound in neurodegenerative diseases .
Case Study 1: Anticancer Evaluation
In a study evaluating a series of piperazine derivatives for anticancer activity, one derivative closely related to this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound for drug development .
Case Study 2: Enzyme Inhibition
A comparative study on enzyme inhibitors highlighted the effectiveness of similar compounds in inhibiting α-glucosidase and acetylcholinesterase activities. These findings support further exploration into the therapeutic applications of this compound for metabolic disorders and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Pharmacological Profiles
The compound belongs to a class of piperazine-linked carboxamides with benzodioxine or heteroaromatic cores. Key structural analogues and their properties are compared below:
Table 1: Comparative Analysis of Structural Analogues
Receptor Binding and Selectivity
Dopamine D3 Receptor :
- The target compound’s 4-methoxyphenyl group confers high D3 affinity (Ki < 10 nM), comparable to compound 34 (Ki = 2.3 nM) but with reduced off-target effects versus 2,3-dichlorophenyl analogues .
- Chlorophenyl substituents (e.g., compound 36 ) enhance D3 binding but increase hERG channel liability .
Serotonin Receptors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
